Thiol-PEG6-acid: A Comprehensive Technical Guide for Advanced Drug Development and Bioconjugation
Thiol-PEG6-acid: A Comprehensive Technical Guide for Advanced Drug Development and Bioconjugation
For Immediate Release
Shanghai, China – November 29, 2025 – In the landscape of advanced drug delivery and bioconjugation, the heterobifunctional linker Thiol-PEG6-acid has emerged as a critical tool for researchers and scientists. This in-depth technical guide provides a comprehensive overview of its properties, experimental protocols, and applications, tailored for professionals in drug development and academic research.
Thiol-PEG6-acid is a versatile molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. This unique architecture allows for the precise and efficient linkage of diverse molecular entities, enhancing the solubility, stability, and pharmacokinetic profiles of novel therapeutics.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of Thiol-PEG6-acid is paramount for its effective implementation in experimental design. The following table summarizes its key physicochemical data.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₃₀O₈S | [1][2] |
| Molecular Weight | 370.46 g/mol | [1][2] |
| CAS Number | 1347750-77-9 | [1] |
| Appearance | White to off-white solid or viscous liquid | |
| Purity | ≥95% | |
| Solubility | Highly soluble in water and most organic solvents (e.g., DMSO, DMF) | |
| Storage | Store at -20°C, desiccated and protected from light |
Chemical Reactivity and Applications
The dual functionality of Thiol-PEG6-acid underpins its broad utility in bioconjugation and materials science. The thiol group exhibits high reactivity towards maleimides, sulfhydryl-reactive reagents, and the surfaces of noble metals like gold. Concurrently, the carboxylic acid can be activated to form stable amide bonds with primary amines.
Bioconjugation Strategies
Thiol-PEG6-acid is instrumental in the site-specific modification of proteins, peptides, and other biomolecules.
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Thiol-Maleimide Ligation: The thiol group readily undergoes a Michael addition reaction with a maleimide-functionalized molecule, forming a stable thioether bond. This is a widely used strategy for antibody-drug conjugate (ADC) development.
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Amide Bond Formation: The carboxylic acid can be activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an active NHS ester. This intermediate efficiently reacts with primary amines on a target molecule to create a robust amide linkage.
Surface Functionalization of Nanoparticles
The thiol group of Thiol-PEG6-acid has a strong affinity for gold surfaces, enabling the straightforward functionalization of gold nanoparticles (AuNPs). This surface modification imparts aqueous stability, biocompatibility, and provides a scaffold for the attachment of targeting ligands or therapeutic payloads via the carboxylic acid terminus.
Proteolysis-Targeting Chimeras (PROTACs)
Thiol-PEG6-acid serves as a versatile linker in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG6 linker provides the necessary spatial separation and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
Detailed methodologies are crucial for the successful application of Thiol-PEG6-acid. The following are representative protocols for common applications.
Protocol 1: Thiol-Maleimide Conjugation
Objective: To conjugate Thiol-PEG6-acid to a maleimide-activated protein.
Materials:
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Thiol-PEG6-acid
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Maleimide-activated protein
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
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Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Protein Preparation: Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-5 mg/mL. If the protein has internal disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
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Linker Preparation: Prepare a 10 mM stock solution of Thiol-PEG6-acid in anhydrous DMF or DMSO.
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Conjugation Reaction: Add a 10- to 20-fold molar excess of the Thiol-PEG6-acid stock solution to the protein solution.
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Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.
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Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: EDC/NHS Coupling to an Amine-Containing Molecule
Objective: To conjugate the carboxylic acid of Thiol-PEG6-acid to a primary amine on a target molecule.
Materials:
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Thiol-PEG6-acid
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Amine-containing molecule
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
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Coupling Buffer: PBS, pH 7.2-7.5
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
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Purification column
Procedure:
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Activation of Carboxylic Acid: Dissolve Thiol-PEG6-acid in Activation Buffer. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature to form the NHS ester.
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Coupling Reaction: Immediately add the activated Thiol-PEG6-acid solution to the amine-containing molecule dissolved in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.
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Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
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Quenching: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.
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Purification: Purify the conjugate using an appropriate chromatography method to remove excess reagents.
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Characterization: Analyze the final product by methods such as mass spectrometry and NMR to confirm successful conjugation.
Protocol 3: Functionalization of Gold Nanoparticles
Objective: To coat gold nanoparticles with Thiol-PEG6-acid.
Materials:
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Citrate-stabilized gold nanoparticle solution
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Thiol-PEG6-acid
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Phosphate buffer (e.g., 2 mM sodium phosphate, pH 7.4)
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Centrifugation equipment
Procedure:
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Linker Solution: Prepare a solution of Thiol-PEG6-acid in phosphate buffer.
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Incubation: Add the Thiol-PEG6-acid solution to the gold nanoparticle solution. A typical starting point is a 10,000-fold molar excess of the linker relative to the nanoparticles.
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Self-Assembly: Allow the mixture to incubate overnight at room temperature with gentle stirring to facilitate the formation of a self-assembled monolayer on the nanoparticle surface.
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Purification: Centrifuge the solution to pellet the functionalized nanoparticles. The speed and duration of centrifugation will depend on the size of the nanoparticles.
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Washing: Carefully remove the supernatant containing excess linker and resuspend the nanoparticle pellet in fresh phosphate buffer. Repeat the centrifugation and washing steps at least three times to ensure complete removal of unbound linker.
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Characterization: Characterize the PEGylated nanoparticles using dynamic light scattering (DLS) to determine the hydrodynamic diameter and zeta potential, and transmission electron microscopy (TEM) for size and morphology.
Characterization Techniques
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of Thiol-PEG6-acid and its conjugates. The expected chemical shifts (ppm) for the core structure in a suitable solvent like CDCl₃ or D₂O are:
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~3.6 ppm: A large, broad singlet corresponding to the repeating ethylene glycol protons (-O-CH₂-CH₂-O-).
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~2.7-2.9 ppm: Triplets corresponding to the methylene protons adjacent to the thiol group (-CH₂-SH and -S-CH₂-).
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~2.5-2.7 ppm: A triplet corresponding to the methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
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~1.5 ppm: A triplet corresponding to the proton of the thiol group (-SH). The chemical shift of this proton can be variable and may exchange with D₂O.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of Thiol-PEG6-acid and its conjugates. For the parent molecule, a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺ would be expected. Analysis of conjugates will show a mass shift corresponding to the mass of the attached molecule.
Conclusion
Thiol-PEG6-acid is a high-value chemical tool for researchers in drug delivery, diagnostics, and materials science. Its well-defined structure, dual reactivity, and the hydrophilic nature of the PEG spacer provide a robust platform for the creation of sophisticated bioconjugates and functionalized nanomaterials. The experimental protocols and characterization data presented in this guide offer a solid foundation for the innovative application of this versatile linker in the development of next-generation therapeutics and diagnostics.
